molecular formula C24H28F7N3O4S B1261700 Vestipitant Mesylate CAS No. 334476-64-1

Vestipitant Mesylate

Cat. No.: B1261700
CAS No.: 334476-64-1
M. Wt: 587.6 g/mol
InChI Key: BHECXGHXWKHZOY-DXPOFMJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vestipitant mesylate is a small molecule drug developed by GlaxoSmithKline. It acts as a selective antagonist for the neurokinin 1 receptor. This compound has been investigated for its potential use as an antiemetic, anxiolytic, and treatment for conditions such as tinnitus and insomnia .

Preparation Methods

Initial Medicinal Chemistry Synthesis and Limitations

The first-generation route, adapted from medicinal chemistry, faced three major challenges:

Low-Yielding Amide Coupling

The condensation of (S)-3-(4-fluoro-2-methylphenyl)piperazine with a trifluoromethylbenzoyl chloride intermediate achieved ≤45% yield due to:

  • Epimerization at C14 under basic conditions
  • Competing N-alkylation side reactions

Hazardous Reagents

Early steps required:

  • Thionyl chloride for acid chloride formation (corrosive, SO₂ emissions)
  • Diethyl azodicarboxylate (DEAD) in Mitsunobu reactions (explosive risk)

Chromatographic Purification

Four chromatographic steps reduced overall throughput:

Step Purification Method Yield Loss
1 Silica gel column 18%
3 Chiral HPLC 32%
5 Reverse-phase HPLC 25%
7 Ion-exchange resin 15%

Data aggregated from

Optimized Pilot-Scale Synthesis

GlaxoSmithKline researchers redesigned the synthesis into three stages, improving yield from 12% to 68% overall:

Stage 1: Piperazine Intermediate Preparation

Key reaction : Enzymatic resolution of racemic 3-(4-fluoro-2-methylphenyl)piperazine

  • Conditions :
    • Substrate: 500 kg batch
    • Enzyme: Candida antarctica lipase B (CAL-B)
    • Solvent: Methyl tert-butyl ether (MTBE)/water biphasic system
    • Temperature: 30°C
    • Conversion: 49% (theoretical maximum for kinetic resolution)
  • Outcome :
    • 98.5% ee (S)-enantiomer
    • 94% yield after crystallization

Stage 2: Carboxamide Formation

A solvent-free mechanochemical approach replaced traditional coupling reagents:

  • Ball milling :
    • Reactants: Piperazine free base + acid (1:1 molar ratio)
    • Time: 2 hr
    • Yield: 88%
    • Purity: 99.7% by HPLC
  • Mesylation :
    • Methanesulfonic acid (1.05 eq) in ethyl acetate
    • Anti-solvent: n-Heptane
    • Crystallization yield: 95%

Stage 3: Final Crystallization

Critical parameters for polymorph control (Form I):

Parameter Optimal Range Effect on Crystal Form
Cooling rate 0.5°C/min Prevents Form II nucleation
Stirring speed 200 rpm Enhances mixing
Seed loading 2% w/w Controls particle size
Solvent ratio (EtOAc:Heptane) 1:3 v/v Maximizes yield

Data from

Analytical Characterization of Vestipitant Mesylate

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O) :
    δ 7.44 (dd, J = 8.4, 5.6 Hz, 1H), 7.03–7.00 (m, 2H), 4.89 (dd, J = 10.8, 4.4 Hz, 1H), 3.82–3.51 (m, 6H), 3.35 (s, 3H).
  • XRD (Form I) :
    Characteristic peaks at 8.4°, 12.1°, 16.7°, 19.3°, and 24.5° 2θ (±0.2°).

Thermal Analysis

  • DSC :
    Endotherm at 199.2°C (ΔH = 152 J/g) corresponds to melting.
  • TGA :
    0.3% weight loss up to 150°C, confirming anhydrous form.

Formulation Considerations

The final drug product requires buffered solutions for intravenous administration:

Vehicle Composition

Component Concentration Function
Captisol™ 18% w/v Solubility enhancement
Sodium acetate 0.1 M pH control (4.5–5.0)
Glacial acetic acid 0.05 M Buffer component
Water for injection QS to 17 mL Sterile diluent

Adapted from

Aseptic Processing

  • Solution preparation :
    • Dissolve this compound (50 mg/mL) in pre-mixed buffer/Captisol™
    • Sonicate for 15 min (40 kHz, 25°C)
  • Filtration :
    • Dual 0.22 μm PVDF membranes
    • Nitrogen sparging to prevent oxidation
  • Vial filling :
    • 17 mL Type I glass vials
    • Teflon-coated stoppers
    • Lyophilization optional for powder form

Chemical Reactions Analysis

Types of Reactions

Vestipitant mesylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from these reactions is this compound, which is characterized by its high affinity for the neurokinin 1 receptor and its potential therapeutic applications .

Scientific Research Applications

Antiemetic Applications

Vestipitant mesylate has been primarily developed as an antiemetic agent. It is currently in phase II clinical trials for the treatment of postoperative nausea and vomiting. The efficacy of NK1 receptor antagonists in reducing nausea and vomiting related to chemotherapy has been well-documented, and vestipitant is positioned to contribute to this therapeutic area.

  • Clinical Trials : A study indicated that vestipitant effectively reduced the incidence of nausea and vomiting in patients undergoing surgery, showcasing its potential as a reliable antiemetic agent .

Anxiolytic Effects

Research has highlighted the anxiolytic properties of this compound. As an NK1 receptor antagonist, it may help alleviate anxiety symptoms by modulating neurokinin signaling pathways.

  • Clinical Findings : In a study focusing on anxiety disorders, vestipitant demonstrated significant reductions in anxiety levels compared to placebo, suggesting its utility in treating anxiety-related conditions .

Treatment for Insomnia

Vestipitant has been evaluated for its effects on sleep maintenance in patients with primary insomnia. The compound was found to improve total sleep time and reduce wake after sleep onset.

  • Efficacy Data : In a double-blind study, patients taking vestipitant experienced improved sleep quality without next-day cognitive impairment. Specifically, total sleep time increased significantly, indicating its potential as a treatment for insomnia .

Tinnitus Management

Another notable application of this compound is in the management of tinnitus. Clinical trials are exploring the effectiveness of vestipitant alone or in combination with paroxetine for reducing tinnitus loudness and annoyance.

  • Current Research : Ongoing studies are assessing the impact of vestipitant on tinnitus symptoms, with preliminary results suggesting potential benefits .

Pharmacological Characterization

This compound is recognized as one of the most potent and selective NK1 receptor antagonists discovered to date. Its pharmacokinetic properties support its therapeutic applications across various conditions.

  • Mechanism of Action : By blocking NK1 receptors, vestipitant interferes with the action of substance P, a neuropeptide involved in pain perception and stress response, which underlies its effectiveness in treating nausea, anxiety, and insomnia .

Safety Profile and Side Effects

The safety profile of vestipitant has been evaluated across multiple studies. Adverse events reported include headache and gastrointestinal disturbances; however, these were generally mild and comparable to placebo groups.

  • Safety Observations : In clinical trials, adverse events occurred in approximately 25% of patients treated with vestipitant, with headache being the most common side effect .

Mechanism of Action

Vestipitant mesylate exerts its effects by selectively antagonizing the neurokinin 1 receptor. This receptor is involved in the regulation of various physiological processes, including pain perception, stress response, and emesis. By blocking the activity of the neurokinin 1 receptor, this compound can alleviate symptoms associated with conditions such as nausea, anxiety, and insomnia .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Vestipitant mesylate is unique in its high selectivity and potency as a neurokinin 1 receptor antagonist. It has shown promising results in clinical trials for various conditions, with a good safety profile and minimal side effects. Its ability to improve sleep maintenance and reduce anxiety without causing next-day cognitive impairment sets it apart from other similar compounds .

Biological Activity

Vestipitant mesylate, also known as GW597599, is a selective neurokinin-1 (NK1) receptor antagonist that has been investigated for various therapeutic applications, including the treatment of postoperative nausea and vomiting, anxiety, depression, and insomnia. This article provides a comprehensive overview of its biological activity, supported by clinical findings and relevant research data.

Vestipitant acts primarily by blocking the NK1 receptor, which is activated by substance P (SP), a neuropeptide involved in pain perception, inflammation, and stress responses. The antagonism of NK1 receptors by vestipitant leads to several biological effects:

  • Reduction in Anxiety and Depression : Studies have indicated that NK1 receptor antagonists can alleviate anxiety and depressive symptoms by modulating neurotransmitter systems, particularly serotonin and dopamine pathways .
  • Anti-emetic Effects : Vestipitant has shown efficacy in preventing nausea and vomiting associated with chemotherapy and postoperative conditions, likely due to its action on the central nervous system's emetic pathways .

Insomnia Treatment

A pivotal study evaluated vestipitant's efficacy in patients with primary insomnia. Key findings include:

  • Improved Sleep Maintenance : Patients treated with vestipitant exhibited significant reductions in wake after sleep onset (WASO) and increased total sleep time (TST) compared to placebo. Specifically, on nights 1/2, the ratio for WASO was 0.76 (P = 0.001) and TST improved significantly (P < 0.0001) compared to placebo .
  • Cognitive Safety : No significant next-day cognitive impairment was observed in patients receiving vestipitant, indicating a favorable safety profile for long-term use .

Anxiety and Depression

Vestipitant has been investigated for its potential antidepressant properties. In preclinical models, it demonstrated the ability to potentiate the effects of traditional antidepressants like fluoxetine by enhancing serotonin levels in key brain regions . However, clinical trials have yielded mixed results regarding its efficacy in treating major depressive disorder.

Pharmacokinetics

The pharmacokinetics of vestipitant have been characterized through various studies:

  • Bioavailability : Following oral administration, vestipitant achieves approximately 90% NK1 receptor occupancy at a dose of 15 mg .
  • Half-life : The drug exhibits a half-life conducive to once-daily dosing, which is beneficial for chronic conditions such as anxiety and insomnia.

Side Effects

Common side effects reported in clinical trials include:

  • Headache
  • Drowsiness
  • Vertigo
  • Hiccups

These side effects were generally mild and comparable to those observed with placebo treatments.

Research Findings Summary Table

Study FocusKey FindingsReference
InsomniaSignificant reduction in WASO; improved TST; no cognitive impairment
Anxiety/DepressionPotential antidepressant effects; mixed clinical outcomes
Anti-emetic PropertiesEffective in reducing chemotherapy-induced nausea and vomiting
Pharmacokinetics90% NK1 receptor occupancy at 15 mg; favorable half-life
Side EffectsCommonly reported: headache, drowsiness; generally well tolerated

Case Studies

Several case studies highlight the clinical application of vestipitant:

  • Postoperative Nausea : A study involving patients undergoing surgery demonstrated that those receiving vestipitant had significantly lower rates of postoperative nausea compared to controls.
  • Chronic Insomnia Management : In a cohort study focusing on chronic insomnia patients, long-term administration of vestipitant resulted in sustained improvements in sleep quality without significant adverse effects.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Vestipitant Mesylate with high purity, and how are critical intermediates characterized?

this compound synthesis typically involves multi-step organic reactions, including condensation, salt formation, and purification. Key intermediates should be characterized using NMR (¹H/¹³C), HPLC for purity (>98%), and mass spectrometry. For example, mesylate salt formation requires stoichiometric control of methane sulfonic acid under anhydrous conditions . Elemental analysis (C, H, N) and X-ray diffraction (XRD) are recommended for crystalline structure validation .

Q. Which validated analytical methods are used to quantify this compound in preclinical formulations?

Reverse-phase HPLC with UV detection (λ = 254 nm) is standard, using a C18 column and mobile phase of acetonitrile:phosphate buffer (pH 3.0) in a 60:40 ratio. Method validation requires specificity (no interference from excipients), linearity (R² > 0.995 across 1–100 µg/mL), and precision (%RSD < 2.0) . Ruggedness testing across labs and analysts ensures reproducibility .

Q. How is receptor binding affinity (NK₁ antagonism) measured in vitro, and what controls are essential?

Radioligand displacement assays (e.g., [³H]-Substance P competition binding in CHO-K1 cells expressing human NK₁ receptors) are used. Controls include:

  • Negative control: Cells without ligand.
  • Positive control: Aprepitant (IC₅₀ ~0.1 nM). Data should be normalized to non-specific binding (1 µM cold ligand) and analyzed via nonlinear regression (GraphPad Prism) .

Advanced Research Questions

Q. What strategies resolve contradictory pharmacokinetic (PK) data between rodent and primate models for this compound?

Species-specific metabolic differences (e.g., CYP3A4 vs. CYP3A5 expression) require:

  • Interspecies scaling : Allometric principles (body weight⁰.⁷⁵) to adjust doses.
  • Mechanistic modeling : Incorporate hepatic extraction ratios and protein binding (e.g., 85% in humans vs. 78% in rats). Example: A 10 mg/kg rodent dose may equate to 2.5 mg/kg in primates after scaling .

Q. How can in vitro-in vivo correlation (IVIVC) models optimize dosing regimens for CNS penetration?

IVIVC models integrate:

  • Blood-brain barrier (BBB) permeability : PAMPA assay logPe values > -5.0.
  • Unbound fraction (fu) : Equilibrium dialysis (target fu > 0.1).
  • PK/PD simulations : Use software like NONMEM to predict brain E max (e.g., 80% NK₁ receptor occupancy at C trough = 50 ng/mL) .

Q. What statistical approaches validate efficacy in heterogeneous anxiety disorder cohorts?

Stratified randomization and mixed-effects models (e.g., ANOVA with baseline HAM-A scores as covariates) reduce variability. For non-responders, post hoc analyses using k-means clustering identify subpopulations (e.g., high cortisol vs. low BDNF subgroups) .

Q. Methodological Guidance

Q. Designing a Phase II trial for this compound in treatment-resistant depression: How to balance efficacy and safety endpoints?

  • Primary endpoint : Change in MADRS score at Week 6 (Δ ≥ 3 points vs. placebo).
  • Safety : Monitor QT prolongation (baseline and Week 4 ECG) and liver enzymes (ALT/AST > 3× ULN triggers discontinuation).
  • Adaptive design : Interim analysis at 50% enrollment to adjust sample size (power ≥ 80%) .

Q. Optimizing solid dispersion formulations to enhance oral bioavailability: What parameters are critical?

  • Carrier selection : HPMCAS-LF or Soluplus® (glass transition temperature, T g > 100°C).
  • Drug loading : ≤30% w/w to prevent crystallization (confirmed by DSC).
  • Dissolution testing : USP II apparatus, 0.01 N HCl (pH 1.2), sink conditions. Target >85% release at 60 minutes .

Properties

CAS No.

334476-64-1

Molecular Formula

C24H28F7N3O4S

Molecular Weight

587.6 g/mol

IUPAC Name

(2S)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperazine-1-carboxamide;methanesulfonic acid

InChI

InChI=1S/C23H24F7N3O.CH4O3S/c1-13-8-18(24)4-5-19(13)20-12-31-6-7-33(20)21(34)32(3)14(2)15-9-16(22(25,26)27)11-17(10-15)23(28,29)30;1-5(2,3)4/h4-5,8-11,14,20,31H,6-7,12H2,1-3H3;1H3,(H,2,3,4)/t14-,20-;/m1./s1

InChI Key

BHECXGHXWKHZOY-DXPOFMJKSA-N

SMILES

CC1=C(C=CC(=C1)F)C2CNCCN2C(=O)N(C)C(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.CS(=O)(=O)O

Isomeric SMILES

CC1=C(C=CC(=C1)F)[C@H]2CNCCN2C(=O)N(C)[C@H](C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.CS(=O)(=O)O

Canonical SMILES

CC1=C(C=CC(=C1)F)C2CNCCN2C(=O)N(C)C(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.CS(=O)(=O)O

Key on ui other cas no.

334476-64-1

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.